Functional Reversal of Doxorubicin Resistance in MCF-7 Cells
S07-1066 demonstrates a unique functional profile by reversing doxorubicin resistance in AKR1C3-overexpressing MCF-7 breast cancer cells. In a direct head-to-head comparison, co-treatment with S07-1066 significantly synergized doxorubicin cytotoxicity, whereas the vehicle control had no effect [1]. This functional reversal was not observed with other AKR1C3 inhibitors tested in the same study, highlighting S07-1066's superior efficacy in a relevant cellular model of drug resistance [1].
(p<0.05 vs vehicle)
| Evidence Dimension | Reversal of Doxorubicin Resistance |
|---|---|
| Target Compound Data | Significant synergy with doxorubicin (p < 0.05) |
| Comparator Or Baseline | Vehicle (DMSO) control |
| Quantified Difference | Restored doxorubicin sensitivity |
| Conditions | MCF-7 cells stably transfected to overexpress AKR1C3 |
Why This Matters
This functional reversal in a disease-relevant model provides a stronger rationale for selection than enzyme inhibition data alone, as it demonstrates the compound's ability to overcome a clinically relevant resistance mechanism.
- [1] He S, et al. Development of Biaryl-Containing Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors for Reversing AKR1C3-Mediated Drug Resistance in Cancer Treatment. J Med Chem. 2023;66(14):9537-9560. View Source
